molecular formula C17H15N5O4 B11133667 4-(6-nitro-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)butanamide

4-(6-nitro-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)butanamide

Cat. No.: B11133667
M. Wt: 353.33 g/mol
InChI Key: SSISTRYNWQNOJW-UHFFFAOYSA-N
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Description

4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-(PYRIDIN-3-YL)BUTANAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a nitro group and a pyridine ring in its structure suggests that it may have interesting chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-(PYRIDIN-3-YL)BUTANAMIDE typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.

    Coupling with Pyridine: The nitroquinazolinone intermediate is then coupled with a pyridine derivative through a nucleophilic substitution reaction, often using a suitable base like potassium carbonate.

    Formation of the Butanamide Linker: The final step involves the formation of the butanamide linker by reacting the intermediate with butanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, alkylating agents like alkyl halides.

Major Products Formed

    Aminoquinazolinone: Formed by the reduction of the nitro group.

    Dihydroquinazolinone: Formed by the reduction of the quinazolinone core.

    Halogenated Pyridine Derivatives: Formed by the halogenation of the pyridine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic agent for diseases where quinazolinone derivatives have shown efficacy, such as cancer and inflammatory diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-(PYRIDIN-3-YL)BUTANAMIDE would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes or receptors involved in key biological pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-(PYRIDIN-2-YL)BUTANAMIDE: Similar structure but with a pyridine ring at a different position.

    4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-(PYRIDIN-4-YL)BUTANAMIDE: Similar structure but with a pyridine ring at a different position.

Uniqueness

The unique combination of a nitroquinazolinone core and a pyridine ring in 4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-(PYRIDIN-3-YL)BUTANAMIDE may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H15N5O4

Molecular Weight

353.33 g/mol

IUPAC Name

4-(6-nitro-4-oxoquinazolin-3-yl)-N-pyridin-3-ylbutanamide

InChI

InChI=1S/C17H15N5O4/c23-16(20-12-3-1-7-18-10-12)4-2-8-21-11-19-15-6-5-13(22(25)26)9-14(15)17(21)24/h1,3,5-7,9-11H,2,4,8H2,(H,20,23)

InChI Key

SSISTRYNWQNOJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCCN2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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